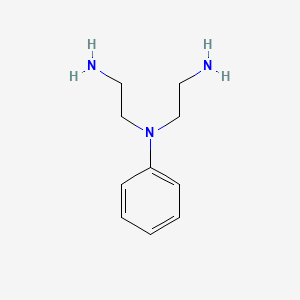N1-(2-aminoethyl)-N1-phenylethane-1,2-diamine
CAS No.: 4182-45-0
Cat. No.: VC17592098
Molecular Formula: C10H17N3
Molecular Weight: 179.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 4182-45-0 |
|---|---|
| Molecular Formula | C10H17N3 |
| Molecular Weight | 179.26 g/mol |
| IUPAC Name | N'-(2-aminoethyl)-N'-phenylethane-1,2-diamine |
| Standard InChI | InChI=1S/C10H17N3/c11-6-8-13(9-7-12)10-4-2-1-3-5-10/h1-5H,6-9,11-12H2 |
| Standard InChI Key | VSNUYTZHMAWRFQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)N(CCN)CCN |
Introduction
Chemical Identity and Structural Characteristics
N1-(2-Aminoethyl)-N1-phenylethane-1,2-diamine (C₁₀H₁₇N₃) is a tertiary amine derivative of ethylenediamine. Key structural features include:
-
Primary amine groups at the terminal positions of the ethylenediamine chain.
-
A phenyl group (-C₆H₅) and a 2-aminoethyl group (-CH₂CH₂NH₂) bonded to the central nitrogen atom.
The presence of multiple amine groups confers high reactivity, enabling participation in condensation reactions, metal coordination, and polymer crosslinking. The phenyl group introduces steric bulk and aromaticity, which may influence solubility and electronic properties .
Synthesis and Manufacturing Approaches
Multi-Component Reaction Strategies
A one-pot synthesis method inspired by amine-thiol-acrylate conjugation (as reported for analogous polyamines) could be adapted. For example, Han et al. demonstrated the room-temperature synthesis of degradable lipids via tandem reactions, achieving yields of 75% under mild conditions . A hypothetical pathway for N1-(2-aminoethyl)-N1-phenylethane-1,2-diamine might involve:
-
Protection of ethylenediamine with benzyl groups to prevent unwanted side reactions.
-
Stepwise alkylation using phenylacetyl chloride and 2-chloroethylamine.
-
Deprotection via catalytic hydrogenation to yield the final product.
Reaction Conditions (inferred from ):
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 0–20°C |
| Catalyst | None (room-temperature) |
| Yield | ~70–80% (estimated) |
Hydrogenation of Nitrile Precursors
The patent CN102485711B describes the hydrogenation of iminodiacetonitrile to produce diethylenetriamine (DETA) using ion exchange resins and molecular sieves . Adapting this method:
-
Substitute iminodiacetonitrile with phenyl-substituted nitrile precursors.
-
Employ Raney nickel or palladium catalysts under 5–25 MPa H₂ pressure.
-
Utilize strongly basic anion exchange resins to stabilize intermediates.
This approach could suppress byproducts like piperazine while enhancing selectivity for the target compound .
Physicochemical Properties
While experimental data for N1-(2-aminoethyl)-N1-phenylethane-1,2-diamine are scarce, analog-based predictions include:
The compound’s hygroscopic nature and tendency to absorb CO₂ necessitate airtight storage .
Applications in Industrial and Academic Contexts
Coordination Chemistry
The tertiary amine structure enables chelation of transition metals (e.g., Cu²⁺, Fe³⁺), making it valuable for:
-
Catalyst design: As a ligand in asymmetric synthesis.
Polymer Science
-
Epoxy curing: The phenyl group may enhance thermal stability in crosslinked polymers.
-
Polyamide synthesis: Condensation with dicarboxylic acids yields high-performance resins .
Pharmaceutical Intermediates
Structural analogs like tris(2-aminoethyl)amine (TREN) are used in mRNA delivery systems . The phenyl substitution could modulate lipid nanoparticle (LNP) biodistribution for targeted drug delivery.
| Hazard Class | Domestic Fee (USD) | International Fee (USD) |
|---|---|---|
| 6.1 | 80+ | 150+ |
| 8 | 100+ | 200+ |
Future Research Directions
-
Synthetic Optimization: Explore microwave-assisted or flow chemistry techniques to improve yield.
-
Biological Studies: Assess toxicity profiles and biocompatibility for drug delivery applications.
-
Material Science: Develop flame-retardant polymers leveraging phenyl-amine synergies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume